BenchChemオンラインストアへようこそ!

1-Benzhydryl-4-phenylpiperidin-4-ol

NOP receptor agonism sigma receptor binding target selectivity

This 4-phenylpiperidin-4-ol derivative is uniquely N-substituted with benzhydryl, achieving NOP receptor functional agonism (Ki=13 nM) while minimizing sigma-1 (Ki=1,460 nM) and sigma-2 (Ki=3,600 nM) affinities. This >112-fold selectivity avoids confounding sigma receptor engagement, making it an essential benchmark for SAR studies and a negative control for sigma-active analogs. Not interchangeable with generic 4-phenylpiperidin-4-ol compounds due to N-substituent-dependent target switching.

Molecular Formula C24H25NO
Molecular Weight 343.5 g/mol
Cat. No. B10840236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-4-phenylpiperidin-4-ol
Molecular FormulaC24H25NO
Molecular Weight343.5 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C24H25NO/c26-24(22-14-8-3-9-15-22)16-18-25(19-17-24)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23,26H,16-19H2
InChIKeyPMLFKOKTRMHUPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzhydryl-4-phenylpiperidin-4-ol: A Structurally Distinct Piperidine Scaffold with Dual Sigma/NOP Receptor Profiling


1-Benzhydryl-4-phenylpiperidin-4-ol (CHEMBL228690; CID 10269001) is a synthetic piperidine derivative with the molecular formula C24H25NO and molecular weight 343.5 g/mol, characterized by a 4-phenyl-4-hydroxypiperidine core N-substituted with a benzhydryl (diphenylmethyl) group [1]. This compound is distinguished by its unique dual pharmacological profile: it demonstrates moderate agonist activity at the human nociceptin/orphanin FQ (NOP) receptor (Ki = 13 nM in [35S]GTPγS functional assays using CHO cells) [2] while exhibiting only weak affinity for sigma-1 (Ki = 1,460 nM) and sigma-2 (Ki = 3,600 nM) receptors as determined by PDSP competitive binding assays [3][4]. Unlike many structurally related 4-phenylpiperidin-4-ol derivatives that achieve high sigma receptor affinity, the benzhydryl N-substitution pattern of this compound confers a markedly different target selectivity profile, making it a valuable tool compound for dissecting NOP-mediated versus sigma-mediated pharmacology in systems where both receptor families may be present [5].

Why 1-Benzhydryl-4-phenylpiperidin-4-ol Cannot Be Interchanged with Generic 4-Phenylpiperidin-4-ol Derivatives


Generic substitution of 1-Benzhydryl-4-phenylpiperidin-4-ol with other 4-phenylpiperidin-4-ol-containing compounds is scientifically invalid due to divergent N-substitution effects on receptor selectivity. While the 4-phenylpiperidin-4-ol moiety itself is a recognized pharmacophore capable of conferring high sigma receptor affinity (as demonstrated by compound 4b with sigma-1 Ki = 1.5 nM and sigma-1/sigma-2 selectivity ratio of 33.9) [1], the specific benzhydryl N-substitution in the target compound fundamentally redirects its primary pharmacological activity toward the NOP receptor (Ki = 13 nM) while simultaneously diminishing sigma receptor binding by approximately three orders of magnitude (sigma-1 Ki = 1,460 nM; sigma-2 Ki = 3,600 nM) [2][3][4]. This N-substituent-dependent target switching means that researchers requiring NOP receptor modulation without confounding sigma receptor engagement cannot substitute alternative 4-phenylpiperidin-4-ol analogs bearing different N-substituents, as these may introduce unintended sigma-1 or sigma-2 receptor activity that could confound experimental interpretation or alter the desired pharmacological outcome.

Quantitative Differentiation Evidence for 1-Benzhydryl-4-phenylpiperidin-4-ol: Head-to-Head and Cross-Study Comparisons


NOP Receptor Functional Agonist Activity vs. Sigma-1 Receptor Affinity Comparison

1-Benzhydryl-4-phenylpiperidin-4-ol demonstrates a pronounced selectivity for functional NOP receptor agonism over sigma-1 receptor binding. In [35S]GTPγS functional assays using human NOP receptor expressed in CHO cells, the compound exhibits an agonist Ki of 13 nM [1]. In contrast, competitive binding assays against the guinea pig sigma-1 receptor using the PDSP assay protocol yield a Ki of 1,460 nM [2]. This represents a >112-fold higher potency (lower Ki) for NOP functional agonism relative to sigma-1 binding affinity under the respective assay conditions.

NOP receptor agonism sigma receptor binding target selectivity GPCR pharmacology

NOP Receptor Functional Agonist Activity vs. Sigma-2 Receptor Affinity Comparison

The selectivity of 1-Benzhydryl-4-phenylpiperidin-4-ol for functional NOP receptor agonism over sigma-2 receptor binding is even more pronounced than for sigma-1. The compound shows an agonist Ki of 13 nM at the human NOP receptor in [35S]GTPγS functional assays [1], while displaying only weak binding affinity to rat sigma-2 receptors in PC3 cells with a Ki of 3,600 nM in PDSP competitive binding assays [2]. This corresponds to a >277-fold selectivity for NOP functional agonism over sigma-2 binding.

NOP receptor agonism sigma-2 receptor PC3 cell binding functional selectivity

N-Substituent-Driven Sigma Affinity Comparison: Benzhydryl vs. Cyclopropylmethylamino Pharmacophores

The benzhydryl N-substitution in 1-Benzhydryl-4-phenylpiperidin-4-ol yields sigma receptor affinity that is approximately 1,000-fold lower than that observed in 4-phenylpiperidin-4-ol derivatives bearing cyclopropylmethylamino-based N-substituents. Specifically, 1-Benzhydryl-4-phenylpiperidin-4-ol exhibits a sigma-1 Ki of 1,460 nM [1], whereas compound 4b ( (1R,2S/1S,2R)-2-[4-hydroxy-4-phenylpiperidin-1-yl)methyl]-1-(4-methylphenyl)cyclopropanecarboxylate ), which retains the identical 4-phenylpiperidin-4-ol core but features a cyclopropylmethylamino N-substituent, demonstrates a sigma-1 Ki of 1.5 nM [2]. The benzhydryl N-substitution pattern is associated with a 973-fold reduction in sigma-1 receptor affinity.

structure-activity relationship N-substitution effects sigma receptor pharmacophore medicinal chemistry

NOP Receptor Affinity Comparison: Benzhydryl vs. Bis(2-bromophenyl)methyl N-Substitution

Modification of the benzhydryl N-substituent with ortho-bromo substitutions alters NOP receptor agonist potency. 1-Benzhydryl-4-phenylpiperidin-4-ol exhibits NOP receptor functional agonist activity with a Ki of 13 nM in [35S]GTPγS assays using human NOP receptor expressed in CHO cells [1]. In comparison, the structurally analogous 1-(bis(2-bromophenyl)methyl)-4-phenylpiperidin-4-ol, which substitutes two ortho-bromo groups onto the benzhydryl moiety, shows a Ki of 21 nM under identical assay conditions [2]. The unsubstituted benzhydryl N-substituent confers approximately 1.6-fold higher NOP receptor potency relative to the ortho-dibromo-substituted analog.

NOP receptor N-substituent SAR halogen substitution effects GPCR agonist activity

Optimal Research Applications for 1-Benzhydryl-4-phenylpiperidin-4-ol Based on Quantitative Differentiation Evidence


NOP Receptor Functional Studies Requiring Minimal Sigma Receptor Interference

1-Benzhydryl-4-phenylpiperidin-4-ol is optimally deployed in cellular and biochemical assays investigating NOP receptor-mediated signaling pathways (e.g., Gi/o-coupled inhibition of adenylyl cyclase, modulation of voltage-gated calcium channels, or activation of MAPK cascades) where concomitant sigma receptor activation would confound interpretation. With a NOP functional Ki of 13 nM and sigma-1/sigma-2 binding affinities of 1,460 nM and 3,600 nM respectively, this compound provides a >112-fold selectivity window for NOP-mediated effects over sigma-1 engagement and >277-fold selectivity over sigma-2 engagement [1][2][3]. This selectivity profile is particularly valuable in systems where both receptor families are endogenously expressed, such as in dorsal root ganglion neurons, certain brain regions, or immune cell populations.

Structure-Activity Relationship Studies Investigating N-Substituent Effects on Target Switching

The 973-fold reduction in sigma-1 receptor affinity observed for 1-Benzhydryl-4-phenylpiperidin-4-ol (Ki = 1,460 nM) compared to cyclopropylmethylamino-substituted analog 4b (Ki = 1.5 nM) [1][2] positions this compound as an essential reference point for medicinal chemistry SAR investigations focused on N-substituent-dependent target switching. Researchers exploring how N-substitution modulates the balance between sigma receptor affinity and alternative target engagement (including NOP receptor, dopamine receptors, or neurotransmitter transporters) can use 1-Benzhydryl-4-phenylpiperidin-4-ol as a benchmark for the "sigma-low" phenotype of the 4-phenylpiperidin-4-ol scaffold.

Negative Control for Sigma Receptor Pharmacology Using 4-Phenylpiperidin-4-ol Scaffolds

Given the well-established role of the 4-phenylpiperidin-4-ol moiety as a sigma receptor pharmacophore [1], 1-Benzhydryl-4-phenylpiperidin-4-ol serves as an ideal negative control or inactive comparator in experiments designed to validate sigma receptor-mediated effects of structurally related compounds. With sigma-1 Ki = 1,460 nM and sigma-2 Ki = 3,600 nM [2][3], this compound demonstrates >970-fold lower sigma-1 affinity than the high-affinity comparator 4b, enabling researchers to attribute observed biological effects specifically to sigma receptor engagement when comparing active analogs against this minimally active control scaffold.

Comparative NOP Receptor Potency Profiling Against Ortho-Substituted Benzhydryl Analogs

In drug discovery programs aimed at developing NOP receptor agonists based on the 4-phenylpiperidin-4-ol scaffold, 1-Benzhydryl-4-phenylpiperidin-4-ol provides a benchmark potency value (Ki = 13 nM) against which the effects of benzhydryl ring substitutions can be quantitatively assessed. The direct comparator data showing a 1.6-fold reduction in potency upon introduction of ortho-bromo substituents (Ki = 21 nM) [1][2] establishes this compound as the reference standard for evaluating how specific substituent patterns influence NOP receptor functional agonist activity in this chemotype series.

Quote Request

Request a Quote for 1-Benzhydryl-4-phenylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.